Amino-2-oxo-1-pyrrolidineacetic acid
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Overview
Description
2-(3-Amino-2-oxopyrrolidin-1-yl)acetic acid is a heterocyclic compound featuring a pyrrolidinone ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. It is characterized by the presence of an amino group and a carboxylic acid group, which contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-amino-2-oxopyrrolidin-1-yl)acetic acid typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction proceeds through alkylation and subsequent thermal cyclization to form the desired pyrrolidinone ring . The reaction conditions generally include the use of ethanol as a solvent and potassium hydroxide as a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Amino-2-oxopyrrolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Amides and esters.
Scientific Research Applications
2-(3-Amino-2-oxopyrrolidin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Explored for its potential as an HIV-1 protease inhibitor.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-amino-2-oxopyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. For instance, as an HIV-1 protease inhibitor, it binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity.
Comparison with Similar Compounds
Ahmpatinin iBu: Another pyrrolidine derivative with HIV-1 protease inhibitory activity.
Statinin iBu: Similar in structure and function to Ahmpatinin iBu.
Uniqueness: 2-(3-Amino-2-oxopyrrolidin-1-yl)acetic acid is unique due to its specific structural features, such as the presence of both an amino group and a carboxylic acid group, which contribute to its versatility in chemical reactions and potential biological activities.
Properties
Molecular Formula |
C6H10N2O3 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-(3-amino-2-oxopyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H10N2O3/c7-4-1-2-8(6(4)11)3-5(9)10/h4H,1-3,7H2,(H,9,10) |
InChI Key |
ZMCJOKMEFYSAOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1N)CC(=O)O |
Origin of Product |
United States |
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